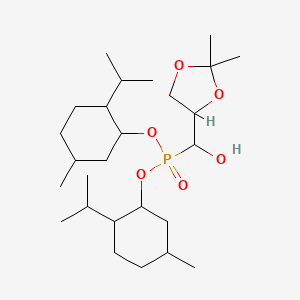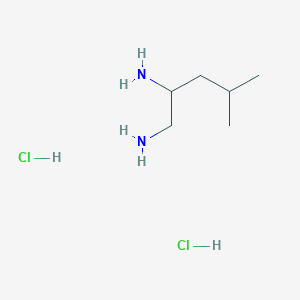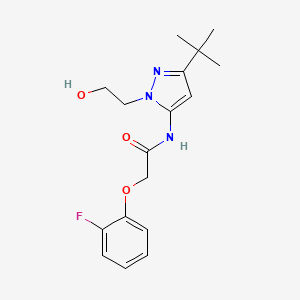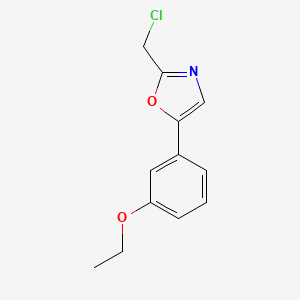![molecular formula C18H24N4O2S B2416637 4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole CAS No. 2097896-08-5](/img/structure/B2416637.png)
4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several structural components including a pyrrolidine ring, a thiophene ring, and a 1,2,3-triazole ring . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry . Thiophene is a five-membered aromatic ring with a sulfur atom . 1,2,3-Triazole is a five-membered ring containing two nitrogen atoms and three carbon atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, possibly from cyclic or acyclic precursors, followed by functionalization of the ring . The thiophene and 1,2,3-triazole rings could be introduced through appropriate synthetic strategies .Molecular Structure Analysis
The molecular structure of the compound would be characterized by the presence of the pyrrolidine, thiophene, and 1,2,3-triazole rings. The spatial orientation of substituents on these rings could lead to different stereoisomers of the compound .Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformation
The scientific research around 4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole primarily focuses on its synthesis and potential applications in creating various chemical compounds. For example, the transamination of enaminones, including derivatives of 1,2,3-triazole, leads to the synthesis of tricyclic structures that could have implications for developing novel pharmaceuticals (T. Chan et al., 1990). This process involves acylation and cyclization under acidic and basic conditions, creating compounds with potential biological activity.
Potential Anticancer and Antibacterial Agents
Research also explores the application of sulfur heterocyclic thiophene derivatives containing 1,2,3-triazole and pyridine moieties as potential anticancer agents. One study presented the synthesis, computational study, and biological evaluation of such derivatives, demonstrating notable cytotoxicity against breast cancer cells compared to traditional cancer medications (S. Murugavel et al., 2019). This indicates the compound's potential as a foundation for novel anticancer drug development.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-24-13-14-11-22(20-19-14)15-6-9-21(12-15)17(23)18(7-2-3-8-18)16-5-4-10-25-16/h4-5,10-11,15H,2-3,6-9,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJSRSCUZSDBSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2416556.png)





![5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one](/img/structure/B2416567.png)
![2,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2416568.png)
![8-chloro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416572.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416574.png)

